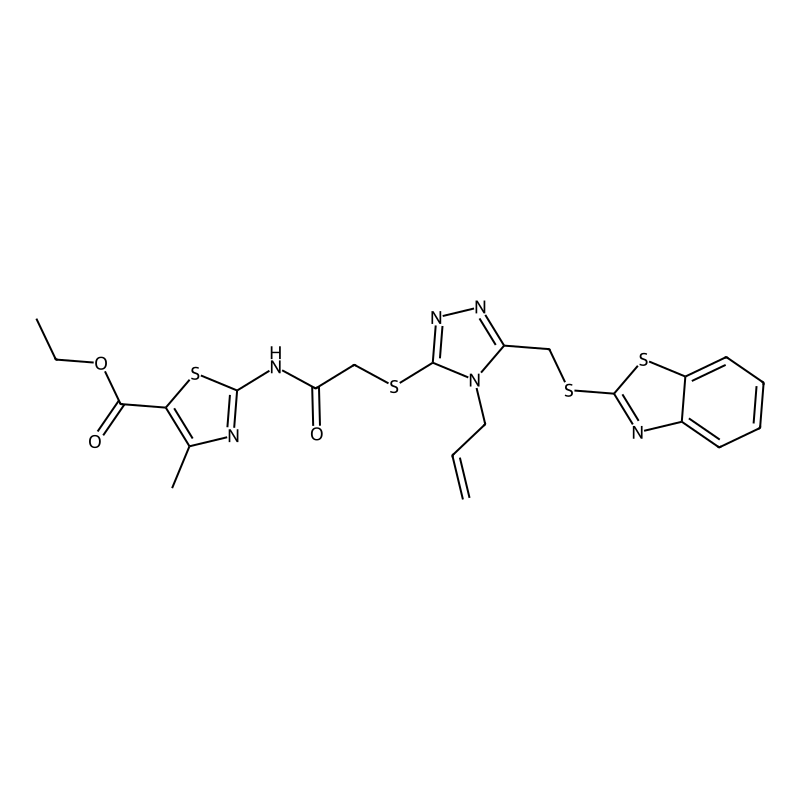

Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylth io)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as thiazoles, triazoles, and benzothiazoles. The presence of these moieties suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

- Nucleophilic substitutions at the thiazole or triazole nitrogen atoms.

- Electrophilic aromatic substitutions on the benzothiazole moiety.

- Hydrolysis of the ester group to yield the corresponding acid and alcohol.

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific properties.

Preliminary studies suggest that compounds similar to Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate exhibit significant biological activities. These may include:

- Antimicrobial properties, particularly against bacteria and fungi.

- Anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Further research is needed to elucidate the specific biological pathways affected by this compound.

The synthesis of Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions including:

- Formation of the thiazole ring through condensation reactions involving appropriate precursors.

- Synthesis of the benzothiazole derivative via nucleophilic substitution reactions.

- Coupling reactions to attach the various functional groups, ensuring proper orientation and substitution patterns.

Each step requires careful optimization of reaction conditions (temperature, solvents, catalysts) to achieve high yields and purity.

This compound has potential applications in various fields:

- Pharmaceuticals: Development of new drugs targeting infectious diseases or cancer.

- Agriculture: Use as a fungicide or pesticide due to its antimicrobial properties.

- Material Science: Incorporation into polymers or coatings that require specific chemical resistance or biological activity.

The versatility of its structure allows for modifications that can tailor its properties for specific applications.

Interaction studies are essential to understand how Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate interacts with biological targets. These studies may involve:

- Binding affinity assays to determine how effectively the compound binds to specific receptors or enzymes.

- In vitro and in vivo studies to assess pharmacokinetics and pharmacodynamics.

Such studies will provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzothiazole derivatives | Contains benzothiazole rings | Varied biological activities based on substituents |

| Thiazolidinones | Thiazole ring with additional carbon chains | Known for anti-diabetic properties |

| Triazole-based compounds | Triazole rings with different substituents | Often used in antifungal medications |

The uniqueness of Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate lies in its combination of multiple heterocyclic systems which may enhance its biological activity and specificity compared to other similar compounds.